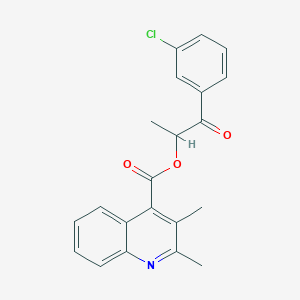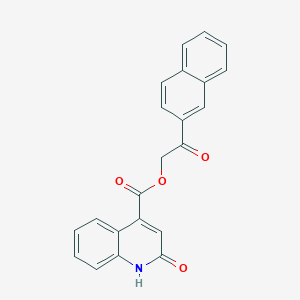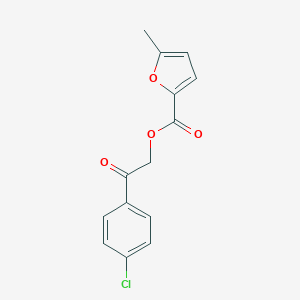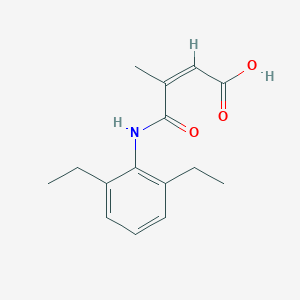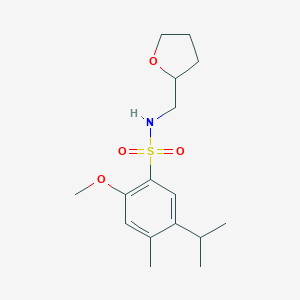
5-isopropyl-2-methoxy-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzenesulfonamide moiety, which consists of a benzene ring linked to a sulfonamide group .
Molecular Structure Analysis
The molecule contains a benzene ring, indicating that it’s aromatic. It also has a sulfonamide group attached to the benzene ring, and a tetrahydrofuran ring attached to the nitrogen of the sulfonamide group .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an aromatic compound, it might have a relatively high boiling point due to the presence of pi electrons. The presence of polar groups like sulfonamide might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Photodynamic Therapy Application
The compound and its derivatives are explored for their utility in photodynamic therapy, particularly for cancer treatment. A study on new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing a Schiff base, highlights the compound's efficacy as a photosensitizer due to its excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features make it a remarkable candidate as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been evaluated for their anticancer activity. This research demonstrates that certain compounds within this category exhibit promising anticancer activity against various human cancer cell lines, including ovary and liver cancer cells, highlighting their potential in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Antiproliferative Activity
Further investigations into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have revealed significant antiproliferative activity against a panel of tumor cell lines. This study indicates the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents, with some derivatives showing higher activity than established drugs against specific cell lines (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, Pordeli, Safavi, Ardestani, Asd, Tiwari, Oh, Shafiee, Foroumadi, Parang, & Akbarzadeh, 2014).
COX-2 Inhibitor Potential
Docking studies and the crystal structure analysis of tetrazole derivatives, including those with benzenesulfonamide groups, provide insights into their interaction within the active site of the cyclooxygenase-2 enzyme. These studies suggest their potential as COX-2 inhibitors, which could be beneficial in developing therapies for conditions mediated by this enzyme (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Herbicide Selectivity and Metabolism
Research into chlorsulfuron, a related benzenesulfonamide compound, has provided a deep understanding of the biological basis for its selectivity as a herbicide for cereals. The ability of crop plants to rapidly metabolize chlorsulfuron to inactive products underlines the compound's utility in agricultural applications, emphasizing the importance of metabolic pathways in determining herbicide selectivity and efficacy (Sweetser, Schow, & Hutchison, 1982).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWKDMXQNAKEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






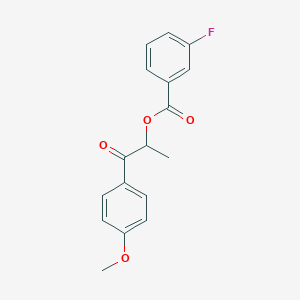
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)

